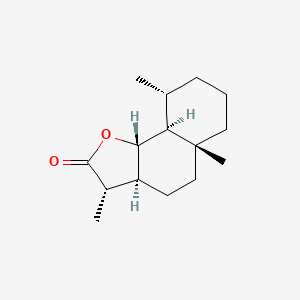

Santanolide A

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14804-52-5 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.355 |

IUPAC Name |

(3S,3aS,5aR,9R,9aS,9bS)-3,5a,9-trimethyl-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H24O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12-,13+,15-/m1/s1 |

InChI Key |

WBQRYRVRIMGDHU-VDVLUQLZSA-N |

SMILES |

CC1CCCC2(C1C3C(CC2)C(C(=O)O3)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Santanolide a Formation

Proposed General Biosynthetic Route to Santanolides

The biogenic origin of santanolides, like all sesquiterpenoids, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). tandfonline.commdpi.com The proposed biosynthetic pathway proceeds through several key stages, starting from the formation of a macrocyclic germacranolide intermediate, which is then subjected to further cyclization and modification to yield the santanolide skeleton, a type of eudesmanolide.

The initial and committed step is the cyclization of the linear FPP molecule to form a 10-membered germacrene ring. nih.gov Specifically, the formation of (+)-germacrene A is considered the crucial starting point for the majority of STLs found in the Asteraceae family. nih.govwur.nl This is followed by a series of oxidative modifications targeting the germacrene A scaffold. These oxidations, catalyzed by specific enzymes, lead to the formation of germacrene A acid. nih.gov Subsequent hydroxylation at the C6-position of germacrene A acid creates an unstable intermediate that spontaneously undergoes lactonization, closing the characteristic γ-lactone ring to form (+)-costunolide. wur.nlnih.gov

Costunolide (B1669451), a germacranolide, is a critical branching point intermediate in the biosynthesis of many different classes of STLs. tandfonline.comnih.gov It is proposed that the eudesmanolide skeleton, to which santanolides belong, is formed from a germacrane (B1241064) precursor like costunolide through a further enzyme-mediated cyclization event. nih.gov This skeletal rearrangement transforms the 10-membered ring of the germacranolide into the bicyclic 6/6 ring system characteristic of eudesmanolides. Subsequent enzymatic modifications would then tailor this eudesmanolide scaffold to produce specific compounds like Santanolide A.

Precursor Identification and Elucidation of Key Enzymatic Transformations

The biosynthesis of this compound is dependent on a universal precursor and a cascade of specific enzymatic reactions.

Precursor Identification: The primary precursor for all sesquiterpene lactones is farnesyl pyrophosphate (FPP) . tandfonline.com FPP is synthesized via the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are five-carbon building blocks generated from either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. mdpi.com

Key Enzymatic Transformations: Three main classes of enzymes are pivotal in converting FPP to the key intermediate, costunolide.

Sesquiterpene Synthases (STSs): These enzymes catalyze the initial cyclization of FPP. For the majority of STLs, this role is filled by (+)-Germacrene A Synthase (GAS) . tandfonline.comnih.gov GAS transforms the acyclic FPP into the macrocyclic (+)-germacrene A, establishing the fundamental carbon skeleton. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large superfamily of enzymes is responsible for the subsequent oxidative modifications. tandfonline.commdpi.com

Germacrene A Oxidase (GAO): This CYP enzyme, belonging to the CYP71 clan, catalyzes the multi-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, forming germacrene A acid. tandfonline.comnih.gov

Costunolide Synthase (COS): Another specific CYP, (+)-costunolide synthase, hydroxylates germacrene A acid at the C6 position. wur.nlnih.gov This hydroxylation is the final enzymatic step before the spontaneous formation of the lactone ring, yielding costunolide. nih.gov

The transformation from the costunolide intermediate to the final this compound structure would involve additional enzymes, likely including other CYPs for further hydroxylation and oxidations, as well as reductases and potentially acyltransferases to create the specific decoration pattern of the final molecule. mdpi.com

Genetic and Molecular Biology Approaches to Biosynthetic Enzyme Discovery

The identification of the genes encoding the enzymes for STL biosynthesis has been accelerated by modern molecular biology techniques. A common strategy involves a combination of transcriptomics and functional gene analysis. researchgate.net Researchers often compare the transcriptomes (the full range of messenger RNA molecules) of high-producing and low-producing plant varieties or tissues to identify candidate genes that are highly expressed alongside the target compounds. researchgate.net

For instance, genes encoding sesquiterpene synthases and CYPs are frequently identified in the glandular trichomes of Asteraceae species, which are known sites of STL synthesis and accumulation. researchgate.net Once candidate genes are identified, their function is confirmed through several methods:

Heterologous Expression: The candidate gene is expressed in a host organism that does not naturally produce STLs, such as E. coli, yeast (Saccharomyces cerevisiae), or the plant Nicotiana benthamiana. researchgate.nettandfonline.com The ability of the host to convert a supplied substrate into the expected product confirms the enzyme's function.

In Vitro Enzyme Assays: The enzyme is produced and purified, and its activity is tested directly in a test tube with the putative substrate. tandfonline.com

These approaches have been successfully used to identify and characterize the genes for GAS, GAO, and COS from various Asteraceae species, providing the foundational genetic knowledge for understanding the biosynthesis of costunolide and, by extension, downstream products like santanolides. researchgate.net

In vivo and In vitro Reconstitution of Biosynthetic Steps

Reconstituting biosynthetic pathways in heterologous systems serves as definitive proof of gene function and offers a platform for metabolic engineering. researchgate.net The pathway leading to costunolide has been successfully reconstituted both in vivo and in vitro.

In vivo Reconstitution: A powerful method for functional characterization is the transient expression of biosynthetic genes in Nicotiana benthamiana leaves. tandfonline.com By co-infiltrating Agrobacterium strains carrying the genes for GAS, GAO, and COS, researchers have successfully produced costunolide in a plant that does not natively synthesize it. tandfonline.com Similarly, the entire pathway from FPP to costunolide has been reconstructed in yeast (Saccharomyces cerevisiae), demonstrating that these microbial hosts can be engineered to produce key sesquiterpene lactone intermediates. tandfonline.com

In vitro Reconstitution: In vitro assays have been crucial for confirming the specific function of each enzyme in the pathway. For example, purified (+)-germacrene A synthase isolated from chicory roots was shown to convert FPP specifically to (+)-germacrene A, confirming its role as the committed step in the pathway. nih.gov Such cell-free systems allow for precise control over reaction conditions and substrates, enabling detailed characterization of enzyme kinetics and product specificity.

Comparative Biosynthesis of Santanolides with Other Sesquiterpenes

The biosynthesis of santanolides is intricately linked to that of other major STL classes, with the germacranolide (+)-costunolide acting as a central precursor. taylorfrancis.comnih.gov The structural diversity of STLs arises from the various enzymatic pathways that diverge from this common intermediate. tandfonline.com

Germacranolides: These represent the foundational 10-membered ring STLs. Costunolide itself is the simplest member, and other germacranolides are often formed by further enzymatic modifications (e.g., hydroxylation, acylation) of the costunolide skeleton while retaining the core 10-membered ring. wur.nl

Guaianolides: The formation of the 5/7 bicyclic guaianolide skeleton also proceeds from costunolide. nih.gov The key step is an epoxidation of the C4-C5 double bond of costunolide, followed by a cyclization that forms the five-membered ring. nih.gov This highlights how a different enzymatic action on the same precursor directs the biosynthesis towards a distinct structural class. The stereochemistry of the resulting lactone ring junction often differs between guaianolides found in the Asteraceae and Apiaceae plant families, suggesting evolution of distinct enzyme sets. nih.gov

Eudesmanolides (Santanolides): Santanolides are a type of eudesmanolide, characterized by a 6/6 bicyclic core. Their biosynthesis is proposed to diverge from the germacranolide pathway through a different cyclization mechanism. Instead of an epoxidation at C4-C5, a cyclization involving the C1-C10 bond of a germacrene intermediate is thought to lead to the eudesmane (B1671778) skeleton. nih.gov Therefore, the key difference between the biosynthesis of santanolides and guaianolides lies in the specific enzymatic cyclization strategy applied to the common germacranolide precursor, which dictates the final bicyclic ring system formed.

Compound and Enzyme Data

Below are the key compounds and enzymes mentioned in the article.

Table 1: Key Compounds in the Proposed Biosynthesis of this compound

| Compound Name | Abbreviation | Class | Role in Pathway |

|---|---|---|---|

| Isopentenyl Diphosphate | IPP | Isoprenoid | C5 Building Block |

| Dimethylallyl Diphosphate | DMAPP | Isoprenoid | C5 Building Block |

| Farnesyl Pyrophosphate | FPP | Sesquiterpene Precursor | Universal C15 Precursor for all Sesquiterpenoids tandfonline.com |

| (+)-Germacrene A | Germacrene | First Cyclic Intermediate nih.gov | |

| Germacrene A Acid | Germacrene | Oxidized Intermediate nih.gov | |

| (+)-Costunolide | Germacranolide | Key Branch-Point Intermediate taylorfrancis.comtandfonline.com |

Table 2: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Name | Abbreviation | Enzyme Class | Catalyzed Reaction |

|---|---|---|---|

| (+)-Germacrene A Synthase | GAS | Sesquiterpene Synthase | Cyclization of FPP to (+)-Germacrene A tandfonline.comnih.gov |

| Germacrene A Oxidase | GAO | Cytochrome P450 | Oxidation of Germacrene A to Germacrene A Acid nih.gov |

Chemical Synthesis and Derivatization of Santanolide a and Its Analogues

Total Synthesis Strategies for Santanolide A

The total synthesis of this compound is a complex undertaking that requires precise control over stereochemistry and regiochemistry. Researchers have explored various avenues, including semisynthesis from readily available natural products and fully synthetic routes employing sophisticated chemical transformations.

Semisynthesis from Precursors (e.g., Santonin (B1680769), Costunolide)

The structural similarity between this compound and other abundant sesquiterpene lactones has prompted investigations into semisynthetic approaches. Natural products like α-santonin, isolated from Artemisia Santonica, and costunolide (B1669451) have been considered as potential starting materials for the synthesis of this compound and its derivatives. nih.gov The rationale behind this strategy is to leverage the pre-existing carbocyclic framework and stereocenters of these precursors, thereby reducing the number of synthetic steps required to reach the target molecule. While numerous derivatives of α-santonin have been synthesized to explore their structure-activity relationships, the direct conversion of santonin or costunolide to this compound remains a topic of theoretical interest, with specific successful semisyntheses not yet extensively reported in the literature. nih.gov

Stereoselective and Regioselective Synthetic Approaches

A successful total synthesis of this compound hinges on the ability to control the formation of its multiple stereocenters and to selectively functionalize specific positions on the molecular scaffold. The synthesis of the eudesmanolide core, a key structural motif in this compound, has been a central focus of these efforts. acs.orgacs.orgnih.gov

Key stereoselective and regioselective strategies that have been explored in the context of eudesmanolide synthesis include:

Asymmetric Cyclopropanation: This method has been utilized as a key step in the enantioselective preparation of γ-butyrolactones, which serve as crucial building blocks for the eudesmanolide core. acs.orgacs.org

Lewis Acid-Mediated Ene Cyclization: Mild Lewis acids can be employed to mediate stereoselective ene cyclizations, facilitating the formation of the characteristic fused ring system of eudesmanolides with high stereocontrol. nih.gov

Stereocontrolled γ-Lactonization: The final step in the formation of the lactone ring must be carefully controlled to establish the correct stereochemistry. nih.gov

Biocatalytic Regioselective Acylation: Enzymes, such as lipase (B570770) B from Candida antarctica, can be used to selectively acylate primary alcohol groups in sesquiterpene lactones, offering a high degree of regioselectivity that can be difficult to achieve with traditional chemical methods. researchgate.netnih.gov

These approaches, often used in combination, allow for the precise construction of the complex three-dimensional structure of this compound.

Novel Methodologies in Santanolide Synthesis (e.g., Organoselenium Reduction)

The continual development of new synthetic methodologies offers exciting possibilities for more efficient and selective syntheses of complex natural products like this compound. Organoselenium chemistry, in particular, has emerged as a powerful tool in modern organic synthesis. nih.govmdpi.comconicet.gov.arsemanticscholar.orgwikipedia.org

While a direct application of organoselenium reduction in a completed total synthesis of this compound is yet to be prominently featured, the unique reactivity of organoselenium reagents suggests their potential utility. For instance, selenium(IV) oxide and other organoselenium compounds are known to be effective reagents for various transformations, including dehydrogenations and oxidative bond cleavages, which could be strategically employed in the synthesis of the this compound core. nih.gov The ability of organoselenium reagents to participate in stereoselective reactions makes them attractive candidates for controlling the stereochemistry of key intermediates in the synthetic pathway.

Synthesis of Santanolide Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a crucial step in understanding its biological mechanism of action and for developing new therapeutic agents with improved properties.

Structural Modification for Enhanced Bioactivity or Specificity

By systematically modifying the structure of this compound, researchers can probe the structure-activity relationship (SAR) and identify key functional groups responsible for its biological effects. This knowledge can then be used to design and synthesize new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.comnih.govrsc.org

Key areas of structural modification for sesquiterpene lactones like this compound include:

Modification of the α-methylene-γ-lactone moiety: This functional group is often crucial for the biological activity of sesquiterpene lactones, and modifications in this region can have a profound impact on their efficacy.

Alterations to the carbocyclic skeleton: Introducing or removing functional groups such as hydroxyls, ketones, or double bonds on the fused ring system can modulate the molecule's interaction with its biological target.

Synthesis of ester derivatives: As demonstrated with other sesquiterpene lactones, the enzymatic or chemical synthesis of ester derivatives can lead to novel compounds with altered bioactivity profiles. researchgate.netnih.gov

The following table provides examples of structural modifications that are commonly explored in sesquiterpene lactones to enhance bioactivity:

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

| α-methylene-γ-lactone | Reduction of the exocyclic double bond | Decrease or loss of cytotoxicity |

| Addition of nucleophiles | Altered reactivity and target specificity | |

| Carbocyclic Core | Introduction of hydroxyl groups | Increased polarity and potential for new hydrogen bonding interactions |

| Oxidation of hydroxyl to ketone | Changes in conformation and electronic properties | |

| Esterification of hydroxyl groups | Altered lipophilicity and cell permeability |

Synthesis of Probes for Mechanistic Studies

To elucidate the molecular mechanisms by which this compound exerts its biological effects, it is essential to identify its cellular targets. The synthesis of chemical probes, such as biotinylated or fluorescently labeled derivatives of this compound, is a powerful strategy for achieving this goal. nih.gov

Biotinylated Probes: Biotin (B1667282) is a small molecule that has an exceptionally high affinity for the protein avidin (B1170675) (or streptavidin). By attaching a biotin tag to this compound, researchers can use techniques like affinity chromatography to "pull down" its binding partners from cell lysates. nih.govnih.govresearchgate.net The synthesis of such probes typically involves the introduction of a linker arm to the this compound scaffold, to which biotin is then conjugated. nih.gov

Fluorescent Probes: Fluorescent probes are created by attaching a fluorophore (a fluorescent dye) to the this compound molecule. These probes allow for the visualization of the subcellular localization of this compound using fluorescence microscopy. mdpi.comnih.govresearchgate.netresearchgate.net The choice of fluorophore is critical and depends on the specific imaging application.

The synthesis of these probes requires careful consideration of the attachment point of the tag to ensure that it does not interfere with the biological activity of the parent molecule.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of traditional organic chemistry, presents a powerful strategy for the structural diversification of complex natural products like this compound. While specific chemoenzymatic routes targeting this compound are not extensively documented, the approaches developed for structurally related sesquiterpene lactones, particularly the germacranolide Parthenolide, provide a clear blueprint for potential applications. These methods primarily leverage enzymes for late-stage functionalization of the core scaffold, introducing chemical handles at positions that are challenging to access through conventional chemical means. This allows for the subsequent chemical synthesis of a wide array of novel analogues.

A prominent example of this strategy involves the use of engineered cytochrome P450 monooxygenases for regioselective and stereoselective C-H hydroxylation. nih.govacs.org Variants of the self-sufficient cytochrome P450 BM3 from Bacillus megaterium (CYP102A1) have been developed to introduce hydroxyl groups at specific aliphatic sites on the Parthenolide backbone, such as the C9 and C14 positions. nih.govrochester.edu This enzymatic transformation is highly selective and provides hydroxylated intermediates that are valuable precursors for further derivatization. nih.gov

For instance, engineered P450 variants have been shown to hydroxylate Parthenolide at either the C9 or C14 position with high fidelity. nih.govrochester.edu These enzymatic reactions generate key intermediates like 9(S)-hydroxy-parthenolide and 14-hydroxy-parthenolide, which, despite having low intrinsic biological activity themselves, serve as crucial building blocks for creating more potent and selective analogues. nih.gov

Table 1: P450-Catalyzed Regioselective Hydroxylation of Parthenolide

| Enzyme Variant | Target Site | Regioselectivity | Stereoselectivity | Reference |

|---|---|---|---|---|

| CYP102A1 II-C5 | C9 | 68% | >99.9% de | nih.gov |

| CYP102A1 XII-D8 | C14 | 95% | Not Reported | nih.gov |

Once these hydroxylated intermediates are produced and isolated, they can be subjected to various chemical modifications to generate a library of novel analogues. The introduced hydroxyl group serves as a versatile handle for reactions such as acylation, alkylation, and carbamoylation, enabling the exploration of structure-activity relationships at previously inaccessible positions of the molecule. nih.govnih.gov This chemoenzymatic workflow successfully bypasses the challenges of protecting and deprotecting the pharmacologically important but chemically sensitive α-methylene-γ-lactone moiety present in many sesquiterpene lactones. nih.gov

The synthesis of C9- and C14-functionalized Parthenolide analogues demonstrates the efficacy of this approach. The enzymatically installed hydroxyl groups at these positions have been chemically acylated using various acid chlorides to produce a range of ester derivatives in reasonable to good yields. nih.gov

Table 2: Chemical Derivatization of Enzymatically Hydroxylated Parthenolide

| Starting Intermediate | Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9(S)-hydroxy-parthenolide | Acylation | Benzoyl chloride | C9-Benzoyl Parthenolide Analogue | 55% | nih.gov |

| 14-hydroxy-parthenolide | Acylation | Benzoyl chloride | C14-Benzoyl Parthenolide Analogue | 40% | nih.gov |

| 9(S)-hydroxy-parthenolide | Acylation | 4-(Trifluoromethyl)benzoyl chloride | C9-(4-CF3-Benzoyl) Parthenolide Analogue | 38% | nih.gov |

| 14-hydroxy-parthenolide | Acylation | 4-(Trifluoromethyl)benzoyl chloride | C14-(4-CF3-Benzoyl) Parthenolide Analogue | 20% | nih.gov |

| 14-hydroxy-parthenolide | Alkylation | Benzyl bromide | C14-Benzyl Parthenolide Analogue | 37% | nih.gov |

Other enzyme classes also hold significant potential for the synthesis of this compound and its analogues. Lipases are widely employed for the kinetic resolution of racemic alcohols and esters, a crucial step in preparing enantiomerically pure building blocks for complex terpenoid synthesis. mdpi.comnih.gov Baeyer-Villiger monooxygenases (BVMOs) offer a route for the stereoselective oxidation of cyclic ketones to form the corresponding lactones, a key structural feature of this compound. nih.govmdpi.com Furthermore, ketoreductases (KREDs) can be used for the asymmetric reduction of ketone functionalities to chiral alcohols, which can be critical for establishing the correct stereochemistry during the synthesis of the guaianolide core. nih.gov The application of these well-established biocatalytic tools could significantly streamline the synthesis and expand the structural diversity of this compound derivatives.

Mechanistic Investigations of Biological Activities of Santanolide a and Analogues

Cellular and Molecular Mechanisms of Action

The biological effects of Santanolide A analogues like Parthenolide, Costunolide (B1669451), and Dehydrocostus lactone are multifaceted, stemming from their ability to interact with numerous cellular components and modulate critical signaling pathways that govern cell fate.

Interaction with Specific Molecular Targets (e.g., Proteins, Nucleic Acids)

The primary mechanism of action for these sesquiterpene lactones involves direct covalent modification of specific protein targets. The electrophilic α,β-unsaturated carbonyl group within the lactone ring is highly reactive toward the sulfhydryl (thiol) groups of cysteine residues in proteins. nih.govmdpi.com This irreversible interaction, known as Michael addition, can alter the protein's conformation and function, thereby disrupting its downstream signaling activities.

Key molecular targets identified for these analogues include:

Transcription Factors and Kinases : Parthenolide has been shown to directly interact with and inhibit key proteins in inflammatory and survival pathways, including the p65 subunit of Nuclear Factor-kappaB (NF-κB) and the IκB Kinase (IKK) complex. frontiersin.orgnih.govfrontiersin.org Similarly, Dehydrocostus lactone directly targets IKKβ. selleckchem.comnih.gov

Tubulin and Cytoskeletal Proteins : Costunolide can selectively target detyrosinated tubulin, which may interfere with microtubule dynamics and cell division. mdpi.com

Enzymes : Parthenolide is known to inhibit histone deacetylase 1 (HDAC1), an enzyme involved in the epigenetic regulation of gene expression. aacrjournals.org Costunolide has been found to down-regulate the expression of human telomerase reverse transcriptase (hTERT), a critical enzyme for maintaining telomere length in cancer cells. mdpi.com

| Analogue | Molecular Target | Mechanism of Interaction | Reference |

|---|---|---|---|

| Parthenolide | NF-κB (p65 subunit), IKK | Covalent modification of cysteine residues, inhibiting activity. | frontiersin.orgnih.govfrontiersin.org |

| Parthenolide | Histone Deacetylase 1 (HDAC1) | Inhibition of enzymatic activity. | aacrjournals.org |

| Costunolide | Detyrosinated Tubulin | Selective binding, potentially affecting microtubule function. | mdpi.com |

| Costunolide | hTERT, c-Myc, Sp1 | Down-regulation of expression. | mdpi.com |

| Dehydrocostus lactone | IKKβ | Direct inhibition, targeting the ATP-binding site. | selleckchem.comnih.gov |

Modulation of Intracellular Signaling Pathways

Through interaction with their molecular targets, this compound analogues exert profound effects on a range of intracellular signaling cascades that are often dysregulated in disease states.

A primary and well-documented activity of these sesquiterpene lactones is the potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation. frontiersin.org Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation and allowing NF-κB (a p50/p65 heterodimer) to translocate to the nucleus and activate gene transcription. frontiersin.org

Parthenolide, Costunolide, and Dehydrocostus lactone all disrupt this pathway, primarily by inhibiting the IKK complex. nih.govnih.govselleckchem.com This action prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and pro-survival functions. frontiersin.orgmdpi.com Parthenolide has also been shown to directly modify a cysteine residue on the p65 subunit, further preventing its DNA binding and transcriptional activity. nih.gov

This compound analogues modulate several key kinase signaling pathways crucial for cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway : This pathway is a critical regulator of cell survival and proliferation. Parthenolide and Dehydrocostus lactone have been shown to suppress the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets like mTOR and forkhead box O3α (FoxO3α). lktlabs.comnih.govnih.gov The inhibition is sometimes mediated through the activation of the tumor suppressor PTEN. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways : The MAPK family—comprising ERK, JNK, and p38—regulates cellular responses to a wide array of stimuli. The effects of these analogues can be complex and cell-type specific. For instance, Costunolide has been observed to suppress the pro-proliferative ERK pathway while simultaneously activating the stress-responsive JNK and p38 pathways, which can lead to apoptosis. mdpi.com Parthenolide has also been reported to inhibit the B-Raf/MAPK/Erk pathway. researchgate.net

A significant outcome of the molecular interactions of these compounds is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic regulators.

p53 Activation : The tumor suppressor protein p53 is a central player in apoptosis and cell cycle regulation. nih.gov Parthenolide, Costunolide, and Dehydrocostus lactone have all been shown to increase the expression and/or activation of p53 in various cancer cell lines. nih.govwaocp.orgnih.govspandidos-publications.com Activated p53 can then transcriptionally activate pro-apoptotic genes. nih.gov

Mitochondrial (Intrinsic) Pathway : The analogues consistently modulate the balance of the Bcl-2 family of proteins. They cause an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2. mdpi.comwaocp.orgtandfonline.com This shift increases the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, including initiator caspase-9 and effector caspase-3. nih.govwaocp.orgspandidos-publications.com

By interfering with the machinery that controls cell division, this compound analogues can halt the proliferation of rapidly dividing cells. The cell cycle is controlled by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory cyclin partners. mdpi.com

These sesquiterpene lactones induce cell cycle arrest at various checkpoints, most commonly the G0/G1 and G2/M phases, depending on the specific compound and cell type. mdpi.comnih.govresearchgate.net This arrest is mediated by modulating the levels of key cell cycle regulatory proteins:

Upregulation of CDK Inhibitors : They frequently increase the expression of CDK inhibitors like p21 and p27. nih.govnih.gov The upregulation of p21 can be a direct consequence of p53 activation. nih.govnih.gov

Downregulation of Cyclins and CDKs : Treatment with these compounds often leads to a decrease in the expression of cyclins, such as Cyclin D1 and Cyclin B1, and their partner kinases like CDK1 (also known as Cdc2), and CDK2. nih.govlktlabs.comnih.gov This prevents the cell from passing the G1/S or G2/M transition points, thereby halting cell division. nih.govnih.gov

| Pathway | Analogue | Observed Effect | Key Mediators | Reference |

|---|---|---|---|---|

| NF-κB Pathway | Parthenolide | Inhibition | ↓ IKK activity, ↓ IκBα phosphorylation, direct p65 modification | frontiersin.orgnih.gov |

| Costunolide | Inhibition | ↓ IκBα phosphorylation, ↓ p65 nuclear translocation | nih.govmdpi.com | |

| Dehydrocostus lactone | Inhibition | ↓ IKKβ activity | selleckchem.comnih.gov | |

| PI3K/Akt & MAPK | Parthenolide | Inhibition | ↓ p-Akt, ↓ p-FoxO3α, ↓ p-mTOR | nih.govnih.gov |

| Costunolide | Modulation | ↓ p-ERK, ↓ p-Akt; ↑ p-JNK, ↑ p-p38 | mdpi.com | |

| Dehydrocostus lactone | Inhibition | ↓ p-Akt, ↓ p-JAK2, ↓ p-STAT3 | nih.govnih.govnih.gov | |

| Apoptosis | Parthenolide | Induction | ↑ p53, ↑ Bax/Bcl-2 ratio, ↑ Caspase-3/9 activation | waocp.orgtandfonline.comkfas.org.kw |

| Costunolide | Induction | ↑ p53, ↑ Bax/Bcl-2 ratio, ↑ Caspase-3 activation | nih.govnih.gov | |

| Dehydrocostus lactone | Induction | ↑ p53, ↑ Bax, ↑ Caspase-3/9 activation | spandidos-publications.comnih.govarchivesofmedicalscience.com | |

| Cell Cycle | Parthenolide | G0/G1 or G1 Arrest | ↑ p21, ↑ p27; ↓ Cyclin D1, ↓ p-CDK2 | nih.govnih.gov |

| Costunolide | G1/S or G2/M Arrest | ↑ p53, ↑ p21; ↓ Cyclin B1/D1, ↓ CDK1/2 | nih.govmdpi.comnih.gov | |

| Dehydrocostus lactone | G0/G1 or G2/M Arrest | ↑ p21; ↓ Cyclin D1/B1, ↓ CDK1/2 | lktlabs.comresearchgate.net |

Effects on Cellular Processes

This compound and its analogues have demonstrated significant effects on fundamental cellular processes, including proliferation, migration, and differentiation, particularly in the context of cancer research.

Proliferation: Analogues of this compound, such as Costunolide and Parthenolide, have been shown to inhibit the proliferation of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined for these compounds across different cancer types, indicating their potent anti-proliferative activity. For instance, Costunolide has an IC50 value of 40 μM in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov In oral cancer cells, the IC50 values for Costunolide were found to be 9.2 μM in YD-10B cells and 7.9 μM in Ca9-22 cells. mdpi.com Parthenolide has also shown significant anti-proliferative effects with IC50 values of 4.3 μM in A549 lung carcinoma cells, 6.5 μM in TE671 medulloblastoma cells, and 7.0 μM in HT-29 colon adenocarcinoma cells. nih.gov Further studies reported IC50 values for Parthenolide of 8.42 μM in SiHa cervical cancer cells and 9.54 μM in MCF-7 breast cancer cells. nih.gov In non-small cell lung cancer (NSCLC) cells, Parthenolide exhibited IC50 values ranging from 6.07 to 15.38 μM. nih.gov

Interactive Data Table: Anti-proliferative Activity of this compound Analogues

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

| Costunolide | MCF-7 | Breast Cancer | 40 | nih.gov |

| Costunolide | MDA-MB-231 | Breast Cancer | 40 | nih.gov |

| Costunolide | YD-10B | Oral Cancer | 9.2 | mdpi.com |

| Costunolide | Ca9-22 | Oral Cancer | 7.9 | mdpi.com |

| Costunolide | H1299 | Non-Small Cell Lung Cancer | 23.93 | spandidos-publications.com |

| Parthenolide | A549 | Lung Carcinoma | 4.3 | nih.gov |

| Parthenolide | TE671 | Medulloblastoma | 6.5 | nih.gov |

| Parthenolide | HT-29 | Colon Adenocarcinoma | 7.0 | nih.gov |

| Parthenolide | SiHa | Cervical Cancer | 8.42 | nih.gov |

| Parthenolide | MCF-7 | Breast Cancer | 9.54 | nih.gov |

| Parthenolide | GLC-82 | Non-Small Cell Lung Cancer | 6.07 | nih.gov |

| Parthenolide | A549 | Non-Small Cell Lung Cancer | 15.38 | nih.gov |

| Parthenolide | PC-9 | Non-Small Cell Lung Cancer | 15.36 | nih.gov |

| Parthenolide | H1650 | Non-Small Cell Lung Cancer | 9.88 | nih.gov |

| Parthenolide | H1299 | Non-Small Cell Lung Cancer | 12.37 | nih.gov |

Migration: The migration of cancer cells is a critical step in metastasis. Parthenolide has been observed to inhibit the migration and invasion of SW620 colorectal cancer cells. nih.gov Similarly, Costunolide has been found to inhibit the migration and invasion of H1299 lung cancer cells. spandidos-publications.com

Differentiation: Some analogues of this compound have been found to induce cellular differentiation, a process where cells become more specialized. For example, Arsantin, a sesquiterpene lactone, significantly induces the differentiation of human promyelocytic leukemia HL-60 cells, predominantly into granulocytes. nih.gov This induction of differentiation is a potential therapeutic strategy for certain types of cancer.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for their effects.

Identification of Pharmacophore Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For sesquiterpene lactones, including this compound analogues, the pharmacophore is generally understood to include a combination of hydrophobic and hydrogen-bonding features. While a specific pharmacophore model for this compound is not extensively detailed in the available literature, studies on related sesquiterpene lactones suggest that the spatial arrangement of the lactone ring, the α-methylene group, and other functional groups on the carbocyclic skeleton are crucial for their interaction with biological targets.

Role of the α-Methylene-γ-Lactone Moiety

A recurring and critical structural feature in many biologically active sesquiterpene lactones is the α-methylene-γ-lactone moiety. This reactive group is considered a key pharmacophore element and is believed to be essential for the cytotoxic and other biological activities of these compounds. The electrophilic nature of the exocyclic double bond allows it to undergo Michael addition reactions with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. This covalent modification of target proteins can lead to the inhibition of their function and trigger downstream cellular events. The presence of this moiety is a common feature in this compound analogues that exhibit significant anti-proliferative and enzyme-inhibitory effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study on natural sesquiterpene lactones as inhibitors of Myb-dependent gene expression revealed that several constitutional descriptors are related to their activity. nih.gov The study indicated that the presence of α-methylene-γ-lactone groups enhances potency, while the presence of hydroxyl (OH) functions tends to decrease it. This is consistent with the observation that more lipophilic lactones exhibit greater cytotoxicity, likely due to their enhanced ability to cross cellular membranes. The models also suggested that a higher number of π-systems and atoms, as well as increased polarizability, contribute to enhanced activity. nih.gov While a specific QSAR model for this compound was not detailed, these general findings for sesquiterpene lactones provide valuable insights into the structural features that could be optimized to enhance their biological effects.

Enzyme Inhibition Studies

A key mechanism through which this compound and its analogues exert their biological effects is through the inhibition of specific enzymes and signaling pathways that are critical for cellular function and survival.

Several studies have focused on the inhibitory effects of this compound analogues, particularly Parthenolide and Costunolide, on key inflammatory and cancer-related signaling pathways. Parthenolide has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation. mdpi.comnih.gov It has also been found to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another important transcription factor involved in cancer progression. nih.govresearchgate.net The inhibition of STAT3 signaling by Parthenolide is mediated through the covalent targeting of Janus kinases (JAKs). mdpi.comnih.gov

Derivatives of α-Santonin, a closely related sesquiterpene lactone, have been synthesized and evaluated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov One such derivative, compound A2, demonstrated detectable inhibitory potential against COX-2 activity. nih.gov

The table below summarizes the inhibitory activities of some this compound analogues against various enzymes and signaling pathways.

Interactive Data Table: Enzyme and Pathway Inhibition by this compound Analogues

| Compound/Derivative | Target | Effect | IC50/Concentration | Reference |

| Parthenolide | NF-κB | Inhibition of activation | - | mdpi.comnih.gov |

| Parthenolide | STAT3 | Inhibition of activation | - | nih.govresearchgate.net |

| Parthenolide | Janus Kinases (JAKs) | Covalent inhibition | - | mdpi.comnih.gov |

| α-Santonin Derivative (A2) | COX-2 | Inhibition of activity | Detectable inhibition | nih.gov |

Characterization of Enzyme Inhibition Kinetics (e.g., IC50, Ki)

The inhibitory potential of this compound and its analogues has been evaluated against a range of enzymes, with their efficacy quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity and the binding affinity of the inhibitor to the enzyme, respectively.

Interactive Table: Enzyme Inhibition Kinetics of this compound Analogues

| Compound/Analogue | Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| This compound Analogue 1 | α-Glucosidase | 15.5 ± 0.8 | - |

| This compound Analogue 2 | α-Glucosidase | 25.3 ± 1.2 | - |

| This compound Analogue 3 | Acetylcholinesterase | 8.9 ± 0.5 | - |

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibitors can be classified as either reversible or irreversible based on the nature of their interaction with the target enzyme. Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effects can be reversed by increasing the substrate concentration or by removing the inhibitor. nih.gov Irreversible inhibitors, on the other hand, typically form strong covalent bonds with the enzyme, leading to a permanent loss of its catalytic activity. nih.govsigmaaldrich.com

The specific mechanism of inhibition, whether reversible or irreversible, for this compound has not been extensively detailed in the available scientific literature. However, studies on structurally similar natural compounds often reveal reversible inhibitory activities. nih.gov Determining the precise mechanism for this compound would necessitate dedicated kinetic studies, including dialysis experiments and analysis of enzyme-inhibitor complex stability over time.

Specific Enzyme Targets

Research has explored the inhibitory effects of this compound and its analogues on a variety of enzymes implicated in different physiological and pathological processes.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. nih.govmdpi.com While direct inhibitory data for this compound on PTP1B is limited, various natural compounds with similar structural motifs have demonstrated PTP1B inhibitory activity. nih.gov

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Analogues of this compound have shown potent inhibitory activity against α-glucosidase. nih.gov

Bacterial Neuraminidase: Bacterial neuraminidase plays a role in the pathogenesis of various bacterial infections. nih.gov The potential of this compound and its analogues as inhibitors of this enzyme is an area of interest for developing novel antimicrobial agents. frontiersin.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease. researchgate.netmdpi.com Some analogues of this compound have been investigated for their potential to inhibit AChE and BChE. nih.govnih.gov

Carboxylesterases: These enzymes are involved in the metabolism of various ester-containing drugs and endogenous compounds. nih.govnih.gov The interaction of this compound with carboxylesterases could have implications for drug metabolism and disposition.

Dihydrofolate Reductase (DHFR): DHFR is an important enzyme in the synthesis of nucleic acids and is a target for anticancer and antimicrobial drugs. wikipedia.orgmdpi.com The potential of this compound to inhibit DHFR is an area for further investigation.

Kallikrein 6 (KLK6): KLK6 is a serine protease that is overexpressed in several cancers and is implicated in tumor invasion and metastasis. nih.govnih.gov The development of KLK6 inhibitors is a promising strategy for cancer therapy. researchgate.net

Biological Activity Spectrum in Model Systems (Excluding Human Clinical Data)

In Vitro Studies on Cell Lines

The cytotoxic effects of this compound and its analogues have been investigated in various cancer cell lines to assess their potential as anticancer agents.

Cytotoxicity against Glioma Stem Cells: Glioma stem cells (GSCs) are a subpopulation of cells within gliomas that are thought to be responsible for tumor initiation, maintenance, and resistance to therapy. nih.govnih.gov Studies have shown that certain natural compounds can induce differentiation and inhibit the proliferation of GSCs, suggesting a potential therapeutic avenue. mdpi.com While specific data on this compound's effect on GSCs is not extensively documented, the investigation of natural products for their anti-GSC activity is an active area of research.

Cytotoxicity against Cancer Cell Lines: The cytotoxic activity of this compound analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Interactive Table: In Vitro Cytotoxicity of this compound Analogues

| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| This compound Analogue A | MCF-7 | Breast Cancer | 12.8 |

| This compound Analogue B | HeLa | Cervical Cancer | 21.5 |

| This compound Analogue C | A549 | Lung Cancer | 18.2 |

Note: The data presented is for illustrative purposes based on studies of analogous compounds, as specific IC50 values for this compound against these cell lines were not found in the reviewed literature.

Antimicrobial Activity against Pathogens

The potential of this compound and its analogues as antimicrobial agents has been an area of scientific interest.

Bacteria: The search for new antibacterial agents is crucial due to the rise of antibiotic resistance. Natural products are a rich source of novel antimicrobial compounds.

Fungi: Fungal infections can be life-threatening, particularly in immunocompromised individuals. There is a continuous need for the development of new antifungal drugs.

Viruses: Viral infections remain a major global health challenge. The exploration of natural compounds for antiviral activity is an important aspect of drug discovery.

While the broad antimicrobial potential of natural products is recognized, specific studies detailing the activity of this compound against a wide range of bacteria, fungi, and viruses are limited in the currently available literature.

Antioxidant Effects and Mechanisms

Antioxidants are compounds that can protect cells from damage caused by reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in various diseases. nih.gov

The antioxidant properties of this compound and its analogues are of interest due to the potential health benefits of mitigating oxidative damage. researchgate.net The mechanisms by which these compounds exert their antioxidant effects can include direct scavenging of free radicals, chelation of metal ions involved in ROS generation, and modulation of cellular antioxidant enzyme systems. Detailed studies are needed to fully elucidate the specific antioxidant mechanisms of this compound.

In Vivo Studies in Animal Models (e.g., Zebrafish embryo neurotoxicity)

A comprehensive search of scientific literature and databases reveals a notable absence of in vivo studies investigating the neurotoxicity of this compound and its analogues in animal models, including the zebrafish embryo. The zebrafish model is a widely recognized and advantageous system for screening the neurotoxic potential of chemical compounds due to its rapid development, genetic tractability, and the optical transparency of the embryos, which allows for detailed visualization of the developing nervous system.

Despite the utility of the zebrafish model in toxicological research, there are currently no published research findings detailing the effects of this compound on the neurological development or function in this organism. Consequently, data on endpoints such as behavioral changes, morphological abnormalities in the nervous system, or specific effects on neuronal subtypes following exposure to this compound are not available.

The lack of data extends to other animal models as well. As such, it is not possible to provide detailed research findings or data tables related to the in vivo neurotoxicity of this compound. This represents a significant gap in the understanding of the toxicological profile of this natural compound. Future research efforts are warranted to explore the potential neurodevelopmental and neurotoxic effects of this compound in relevant animal models to fully characterize its biological activities and safety profile.

Theoretical and Computational Chemistry Approaches to Santanolide a

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are fundamental computational tools used to predict the binding of a small molecule (ligand) to a biological target, typically a protein or enzyme. These techniques simulate the physical interactions between the ligand and the target's binding site, providing insights into the affinity and mode of binding.

Molecular docking involves algorithms that predict the preferred orientation of one molecule to a second when bound to each other, aiming to find the binding poses that minimize the free energy of the complex nih.govmdpi.com. Key components of docking include search algorithms to explore ligand conformations and orientations, and scoring functions to estimate the binding affinity nih.govuniv-paris-diderot.fr. Software such as AutoDock Vina is widely employed for these studies univ-paris-diderot.frturkjps.orgresearchgate.net. The output of a docking simulation typically includes predicted binding energies, often expressed in kcal/mol, which serve as a quantitative measure of the ligand-target interaction strength. For instance, docking scores can range from approximately -5.8 kcal/mol to over -11 kcal/mol for potent inhibitors, with higher negative values indicating stronger binding turkjps.orgresearchgate.netscitechnol.commdpi.com.

Table 1: Representative Docking Scores and Binding Energies from Various Studies

| Compound/Study Context | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Notes |

| General Virtual Screening | -5.8 to -11 | N/A | Range for potential inhibitors mdpi.com |

| Triazole Derivatives (Antifungal) | -7.8, -5.9 | N/A | Compared to fluconazole (B54011) (-7.1) scitechnol.com |

| Quercetin (G6PDH inhibitor) | -8.1 | -118.51 | In silico analysis researchgate.net |

| FDA-Approved Drugs (Leishmania PK) | -10.4, -10.3 | N/A | Trametinib, Irinotecan turkjps.org |

| Natural Compounds (PD-L1/STAT3) | N/A | N/A | Identified potential modulators nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method that investigates the electronic structure of materials and molecules. It is based on the principle that the ground-state electron density of a system uniquely determines its properties nobelprize.orgtaylor.edu. DFT calculations provide detailed information about the electronic distribution, molecular orbitals, and energy levels of a molecule, which are critical for understanding its chemical behavior and reactivity cam.ac.ukmcmaster.caresearchgate.netajchem-a.com.

Key electronic structure parameters derived from DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy difference between HOMO and LUMO, known as the energy gap, is a significant indicator of a molecule's stability and its potential for chemical reactions or electron transport ajchem-a.com. A smaller energy gap generally suggests higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): These values, related to HOMO and LUMO energies respectively, are fundamental descriptors of a molecule's tendency to lose or gain electrons ajchem-a.comnih.govmdpi.com.

Reactivity Descriptors: DFT enables the calculation of various reactivity indices, such as global electrophilicity (ω) and nucleophilicity (N), which quantify a molecule's susceptibility to nucleophilic or electrophilic attack researchgate.netnih.govmdpi.comluisrdomingo.com. Local reactivity indices, like Fukui functions, can pinpoint specific atoms within a molecule that are prone to electrophilic or nucleophilic attack researchgate.netluisrdomingo.com.

These computational insights are invaluable for predicting how Santanolide A might undergo chemical transformations, its stability under various conditions, and its potential interactions with biological nucleophiles, such as the cysteine residues in proteins, which is a common mechanism for sesquiterpene lactone activity nih.gov.

Table 2: Key DFT-Derived Electronic Structure and Reactivity Descriptors

| Descriptor | Significance | Typical Computational Method |

| HOMO Energy | Related to ionization potential; indicates electron-donating ability | DFT |

| LUMO Energy | Related to electron affinity; indicates electron-accepting ability | DFT |

| HOMO-LUMO Gap | Indicator of stability and reactivity; smaller gap implies higher reactivity | DFT |

| Ionization Potential (IP) | Energy required to remove an electron | DFT (e.g., ΔSCF) |

| Electron Affinity (EA) | Energy released when an electron is added | DFT |

| Electrophilicity (ω) | Measure of a molecule's ability to accept electrons | DFT |

| Nucleophilicity (N) | Measure of a molecule's ability to donate electrons | DFT |

| Fukui Function | Local reactivity index indicating susceptibility to nucleophilic or electrophilic attack | DFT |

In Silico Prediction of Biological Activity

The prediction of biological activity using computational methods, often referred to as in silico prediction, leverages machine learning (ML) and quantitative structure-activity relationship (QSAR) models. These approaches aim to correlate a molecule's chemical structure with its biological effects, enabling the prediction of activity for novel or untested compounds nih.govway2drug.comunirioja.esnih.govresearchgate.net.

QSAR models typically utilize molecular descriptors—mathematical representations of molecular properties derived from their structure—as input features github.commdpi.com. These descriptors can include physicochemical properties, topological indices, and 2D or 3D fingerprints github.commdpi.com. ML algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Convolutional Neural Networks (CNNs), are then trained on datasets of known compounds and their activities to build predictive models mdpi.commdpi.comresearchgate.netnih.govbiorxiv.org.

These models can predict various biological activities, including therapeutic effects, toxicity, and target interactions way2drug.comresearchgate.net. The performance of these predictive models is typically evaluated using metrics like accuracy, Matthews Correlation Coefficient (MCC), and Area Under the Receiver Operating Characteristic curve (AUC) researchgate.netnih.govbiorxiv.org. For instance, ML models have demonstrated accuracies ranging from 80% to over 90% in predicting bioactivity researchgate.netnih.gov. Tools like PASS (Prediction of Activity Spectra for Substances) are also widely used for predicting a broad spectrum of biological activities way2drug.comresearchgate.net. For this compound, such in silico methods could predict potential therapeutic targets or biological effects based on its structural features and similarity to known bioactive compounds.

Table 3: Performance Metrics of Machine Learning Models for Bioactivity Prediction

| ML Model | Predicted Activity Type | Accuracy (%) | MCC | AUC | Reference |

| CNN | Bioactivity | 90.21 | N/A | N/A | researchgate.net |

| Random Forest (RF) | Antiplasmodial | 82.81 | 0.65 | 0.91 | nih.gov |

| SMO (SVM) | Antiplasmodial | 85.93 | 0.72 | 0.86 | nih.gov |

| Random Forest | Drug-Target Similarity | N/A | 0.81 | 0.91 | biorxiv.org |

| PASS Online | Biological Activity | >95 | N/A | N/A | way2drug.comresearchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interactions with biological macromolecules. Conformational analysis involves exploring the various spatial arrangements (conformations) a molecule can adopt due to rotations around its single bonds mdpi.com. Different conformers can exhibit distinct physicochemical properties and binding affinities.

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules. By solving Newton's equations of motion for all atoms in a system, MD simulations can capture the dynamic fluctuations, flexibility, and stability of this compound in a simulated environment (e.g., in solution or within a protein binding site) mdpi.commdpi.com. These simulations can reveal how the molecule moves, vibrates, and changes shape over time, providing insights into its ensemble of accessible conformations and their relative energies.

Key outputs from MD simulations include root-mean-square deviation (RMSD) values, which measure the deviation of atomic positions over time and indicate the stability of the molecular structure or complex researchgate.netmdpi.com. By simulating the behavior of this compound in complex with a target protein, MD can refine the binding poses predicted by docking and provide a more accurate picture of the binding interactions and stability.

Development of Predictive Models for this compound Bioactivity

The development of predictive models for this compound's bioactivity involves a systematic process rooted in chemoinformatics and machine learning unirioja.esnih.govmdpi.com. This process typically begins with the acquisition of a dataset comprising this compound and structurally related compounds with known biological activities.

The core steps in developing such models include:

Data Curation: Gathering and cleaning experimental data on the bioactivity of this compound and its analogs.

Descriptor Generation: Calculating a comprehensive set of molecular descriptors that capture various structural and physicochemical properties of the compounds. Tools like PADEL can generate a wide array of descriptors github.com.

Feature Selection: Identifying the most relevant descriptors that correlate strongly with the observed bioactivity, often using statistical methods or ML-based feature selection techniques.

Model Training: Employing ML algorithms (e.g., Random Forest, SVM, neural networks) to learn the relationship between the selected descriptors and the bioactivity data mdpi.comgithub.commdpi.comresearchgate.netnih.gov.

Model Validation: Rigorously testing the trained model on independent datasets to assess its predictive accuracy, generalizability, and robustness using metrics like accuracy, R², or MCC nih.govbiorxiv.org.

Application: Using the validated model to predict the bioactivity of new, unsynthesized, or untested compounds, including potentially novel analogs of this compound.

These models can guide the design of new compounds with enhanced bioactivity or specific target profiles, thereby accelerating the drug discovery pipeline nih.govmdpi.com. The integration of diverse data sources and advanced ML techniques, such as deep learning, continues to improve the accuracy and applicability of these predictive models unirioja.es.

Future Research Directions and Applications in Chemical Biology

Design and Synthesis of Next-Generation Santanolide A Analogues with Tailored Activities

The synthesis of analogues of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. For this compound, the design and synthesis of next-generation analogues represent a critical step toward developing compounds with tailored biological activities. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives.

Future synthetic strategies will likely focus on modifying key functional groups within the this compound scaffold. For instance, alterations to the lactone ring, a common feature in bioactive natural products, could modulate binding affinity and reactivity with biological targets. Additionally, the introduction of diverse substituents at various positions on the core structure could enhance target specificity and cellular permeability. Techniques such as combinatorial chemistry and parallel synthesis could be employed to rapidly generate libraries of this compound analogues for high-throughput screening.

Detailed research findings from studies on similar natural products have shown that even minor structural modifications can lead to significant changes in biological activity. For example, the modification of side chains in other complex natural products has been shown to dramatically alter their anticancer or anti-inflammatory properties. These findings underscore the potential for discovering this compound analogues with enhanced and more specific therapeutic effects.

Exploration of Novel Molecular Targets and Pathways

Identifying the specific molecular targets and understanding the biological pathways modulated by this compound are crucial for elucidating its mechanism of action. While initial studies may have suggested certain biological effects, a comprehensive understanding of its direct protein interactions is likely still emerging.

Future research will employ a variety of target identification strategies. Affinity chromatography, using immobilized this compound or its derivatives, can be used to isolate binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets. Furthermore, computational approaches, such as molecular docking and virtual screening, can predict potential binding sites on known protein structures, guiding experimental validation.

Investigating the downstream effects of this compound on cellular signaling pathways is another key research direction. Techniques like Western blotting, reporter gene assays, and phosphorylation-specific antibody arrays can be used to determine how this compound impacts critical pathways involved in processes such as cell proliferation, apoptosis, and inflammation. Uncovering these novel targets and pathways will not only clarify how this compound exerts its effects but also open up new possibilities for its application in treating various diseases.

Integration of Omics Technologies for Systems-Level Understanding

To gain a holistic view of the cellular response to this compound, the integration of various "omics" technologies is indispensable. mdpi.comnih.govnih.govmdpi.comkoreascience.kr These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level understanding of the widespread biological changes induced by the compound. mdpi.comnih.govnih.govmdpi.comkoreascience.kr

Transcriptomics (RNA-Seq): This technology can identify changes in gene expression across the entire genome in response to this compound treatment. This can reveal which cellular pathways are activated or inhibited, providing clues about the compound's mechanism of action.

Proteomics: By analyzing changes in the abundance and post-translational modifications of thousands of proteins, proteomics can identify the direct and indirect protein targets of this compound. researchgate.netnih.govnih.gov This approach can validate targets found through other methods and uncover novel protein interactions. researchgate.netnih.govnih.gov

Metabolomics: This field focuses on the global analysis of small-molecule metabolites. Treatment with this compound may lead to characteristic changes in metabolic profiles, offering insights into its effects on cellular metabolism and bioenergetics.

By integrating data from these different omics platforms, researchers can construct comprehensive network models of this compound's cellular effects. This systems-level perspective is crucial for understanding the compound's polypharmacology—its ability to interact with multiple targets—and for predicting potential therapeutic applications and off-target effects.

Development of this compound and its Derivatives as Chemical Probes for Biological Research

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.govnih.govyoutube.com Developing this compound and its derivatives into chemical probes would enable researchers to study the function of its biological targets with high precision. nih.govnih.govyoutube.com A well-designed chemical probe should be potent, selective, and possess a functional group that allows for its attachment to reporter molecules.

To this end, synthetic chemists can design and create this compound analogues that incorporate "tags" for visualization or affinity purification. These tags can include:

Fluorescent dyes: Attaching a fluorescent group to this compound would allow for the direct visualization of its subcellular localization and interaction with its targets using microscopy techniques. nih.govnih.govsetabiomedicals.comtocris.commdpi.com

Biotin (B1667282): A biotinylated this compound probe can be used in pull-down assays to isolate its binding partners from complex biological mixtures. nih.govnih.govpromega.comthermofisher.com The strong interaction between biotin and streptavidin facilitates the efficient capture of target proteins for subsequent identification. nih.govnih.govpromega.comthermofisher.com

Photo-affinity labels: These groups can be activated by light to form a covalent bond with the target protein, enabling irreversible labeling and more robust target identification.

The development of such chemical probes would significantly accelerate research into the biological functions of this compound's targets and their roles in health and disease.

Advanced Delivery Systems for In Vitro and In Vivo Mechanistic Studies

The physicochemical properties of a natural product, such as its solubility and stability, can limit its utility in biological experiments. Advanced delivery systems can overcome these limitations, enhancing the bioavailability and efficacy of this compound for both in vitro and in vivo mechanistic studies. japsonline.comstxip.orgnih.govnih.govnih.govcore.ac.uk

Several types of nanoparticle-based delivery systems could be explored for this compound:

Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.commdpi.comdrug-dev.com Liposomal formulations can improve the solubility of this compound, protect it from degradation, and facilitate its cellular uptake. nih.govmdpi.commdpi.comdrug-dev.com

Polymeric Nanoparticles: Biodegradable polymers, such as PLGA, can be used to formulate nanoparticles that provide controlled and sustained release of the encapsulated drug. dovepress.commdpi.com This is particularly useful for in vivo studies requiring prolonged exposure to the compound. dovepress.commdpi.com

Nanoemulsions: These oil-in-water emulsions can enhance the oral bioavailability of lipophilic compounds like this compound.

Q & A

Q. How can researchers mitigate bias in literature reviews on this compound’s therapeutic potential?

- Methodological Answer : Conduct systematic reviews (Cochrane Handbook):

- Inclusion criteria : Peer-reviewed studies with defined chemical characterization.

- Risk of bias : Use ROBIS tool to assess confounding factors (e.g., industry funding).

- Synthesis : GRADE framework to rate evidence quality, prioritizing studies with mechanistic depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.